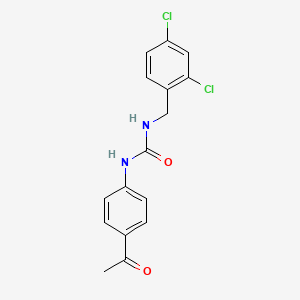
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea, also known as Urea-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as an anti-cancer drug. This compound belongs to the class of urea derivatives and has shown promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea is not fully understood. However, it has been suggested that N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. HDAC inhibitors have been shown to induce apoptosis and inhibit angiogenesis, which may explain the anti-cancer properties of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been found to have a low toxicity profile and is well-tolerated in animal models. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has also been found to induce cell cycle arrest and inhibit the migration and invasion of cancer cells. In addition, N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also well-tolerated in animal models and has a low toxicity profile. However, N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for the research on N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea. One potential area of research is to investigate the use of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea in combination with other anti-cancer drugs to enhance its efficacy. Another area of research is to investigate the potential use of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea in other diseases, such as Alzheimer's disease and diabetes. Furthermore, the development of more water-soluble derivatives of N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea may enhance its potential use in clinical settings.
Synthesis Methods
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea can be synthesized by the reaction of 2,4-dichlorobenzylisocyanate with 4-acetylphenylhydrazine in the presence of a base. The reaction yields N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea as a white crystalline solid with a high yield. The synthesis method is simple and cost-effective, making N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea a potential candidate for large-scale production.
Scientific Research Applications
N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been extensively studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-acetylphenyl)-N'-(2,4-dichlorobenzyl)urea has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth. It has also been investigated for its potential use in other diseases, such as Alzheimer's disease and diabetes.
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-10(21)11-3-6-14(7-4-11)20-16(22)19-9-12-2-5-13(17)8-15(12)18/h2-8H,9H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKPVQYAEXNJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(2,4-dichlorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)

![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)

![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)


![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)